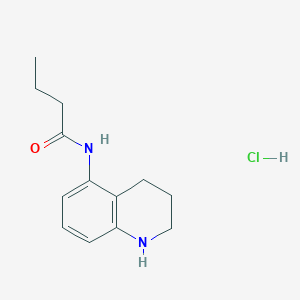
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride
描述
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O·HCl, with a molecular weight of 218.29 g/mol. The compound features a tetrahydroquinoline moiety linked to a butanamide group, which influences its biological activity and chemical reactivity. The synthesis typically involves cyclization reactions starting from N-acyl derivatives of β-phenylethylamine, utilizing dehydrating agents like phosphorus oxychloride or zinc chloride.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : The compound may modulate receptors involved in metabolic processes and inflammation. Its binding affinity and specificity towards these targets are critical for understanding its therapeutic potential.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways essential for cell survival and proliferation.
- Neuroprotective Effects : Similar compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation, which are pivotal in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To elucidate the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| N-(1-tosyl-1,2,3,4-tetrahydroquinoline) | High | Moderate | Limited |
| 1-Tosyl-1,2,3,4-tetrahydroisoquinoline | Low | High | Moderate |
This table highlights the varying degrees of biological activity among related compounds. Notably, this compound shows significant anticancer potential while maintaining moderate antimicrobial activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of tetrahydroquinoline derivatives. One notable study demonstrated that derivatives exhibited significant antifungal activity against various pathogens while maintaining low toxicity profiles. This underscores the potential for developing new therapeutic agents based on structural modifications of tetrahydroquinolines.
Another investigation into the neuroprotective effects of similar compounds revealed that they could attenuate inflammation markers such as IL-1β and TNF-α in models of neuroinflammation. This suggests a promising avenue for treating neurodegenerative disorders through modulation of inflammatory pathways .
属性
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMPVMKZAMAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















